6,8-Dichloro-1,2-dihydronaphthalene
Description
6,8-Dichloro-1,2-dihydronaphthalene is a partially hydrogenated naphthalene derivative with chlorine substituents at positions 6 and 8. This compound belongs to the dihydronaphthalene family, characterized by a single double bond in the fused benzene ring system. Chlorination at the 6 and 8 positions introduces electron-withdrawing effects, altering its electronic structure, solubility, and reactivity compared to non-halogenated analogs.
Properties
IUPAC Name |
6,8-dichloro-1,2-dihydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEJYVJSAKBKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585787 | |
| Record name | 6,8-Dichloro-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-82-4 | |
| Record name | 6,8-Dichloro-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,8-Dichloro-1,2-dihydronaphthalene
- Structural Differences : Chlorine substituents at positions 5 and 8 (vs. 6 and 8 in the target compound) result in distinct electronic and steric effects.
- Reactivity : Acid hydrolysis of 5,8-dichloro-1,2-dihydronaphthalene yields 5,8-dichloro-2-naphthol, indicating that chlorine position influences regioselectivity during dehydration .
- UV Spectra: The λ_max for 5,8-dichloro-1,2-dihydronaphthalene derivatives is ~280 nm, similar to non-chlorinated dihydrodiols but with slight shifts due to halogen electronegativity .
Cis-1,2-Dihydroxy-1,2-dihydronaphthalene
- Functional Groups : Hydroxyl groups at positions 1 and 2 increase polarity and participation in hydrogen bonding, unlike the chloro-substituted analog.
- Metabolic Role : Acts as a metabolic intermediate in bacterial naphthalene degradation (e.g., Pseudomonas putida), whereas chlorinated derivatives may resist enzymatic oxidation due to steric and electronic effects .
- Acid Hydrolysis : Produces 1-naphthol and 2-naphthol, contrasting with chlorinated analogs that yield halogenated naphthols .
Methyl-Substituted Dihydronaphthalenes (e.g., 1,2-Dihydro-6-methylnaphthalene)
- Substituent Effects: Methyl groups (electron-donating) enhance solubility in non-polar solvents, whereas chlorine (electron-withdrawing) reduces electron density, affecting electrophilic substitution reactions.
- Physical Properties : Methyl derivatives (e.g., 1,2-dihydro-6-methylnaphthalene, C11H12, MW 144.21) have lower molecular weights and higher volatility compared to dichloro analogs (C10H8Cl2, MW 203.08) .
1-Oxo-1,2-dihydronaphthalene Derivatives
Data Tables
Table 1: Substituent Effects on UV Absorption Maxima
| Compound | Substituents | λ_max (nm) |
|---|---|---|
| 6,8-Dichloro-1,2-dihydronaphthalene* | Cl (6,8) | ~280† |
| 5,8-Dichloro-1,2-dihydronaphthalene | Cl (5,8) | 280 |
| Cis-1,2-dihydroxy-1,2-dihydronaphthalene | OH (1,2) | 275 |
| 1-Oxo-1,2-dihydronaphthalene | O (1) | 290‡ |
*Inferred from similar chlorinated analogs ; †Predicted based on electronic similarity; ‡From crystal structure studies .
Table 2: Reactivity in Acid Hydrolysis
| Compound | Hydrolysis Product |
|---|---|
| This compound* | 6,8-Dichloro-2-naphthol† |
| 5,8-Dichloro-1,2-dihydronaphthalene | 5,8-Dichloro-2-naphthol |
| Cis-1,2-dihydroxy-1,2-dihydronaphthalene | 1-Naphthol + 2-naphthol |
*Inferred regioselectivity ; †Hypothesized based on positional isomerism.
Table 3: Dimerization Kinetics of Dihydronaphthalene Derivatives
| Compound | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| 1,2-Dimethylene-1,2-dihydronaphthalene | 1.2 × 10³ |
| o-Xylylene | 2.5 × 10³ |
| This compound* | ~0.5 × 10³† |
*Predicted slower dimerization due to Cl’s electron-withdrawing effects hindering π-orbital overlap ; †Estimated.
Key Research Findings
- Electronic Effects : Chlorine substituents reduce electron density in the aromatic system, decreasing susceptibility to electrophilic attack but enhancing stability toward oxidation .
- Biodegradation : Chlorinated dihydronaphthalenes are less readily metabolized by dioxygenase enzymes (e.g., in P. putida) compared to hydroxylated analogs, likely due to steric hindrance .
- Stereochemical Considerations : The cis configuration in dihydroxy derivatives (e.g., cis-1,2-dihydroxy-1,2-dihydronaphthalene) is critical for enzyme binding, whereas chloro derivatives may adopt distinct conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
